molecular formula C16H19NO2 B5166691 4-(1-cyclopropylethyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione

4-(1-cyclopropylethyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione

Cat. No.: B5166691
M. Wt: 257.33 g/mol
InChI Key: IXEWOZHONCDYRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-cyclopropylethyl)spiro[4-azatricyclo[52102,6]dec-8-ene-10,1’-cyclopropane]-3,5-dione is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

The synthesis of 4-(1-cyclopropylethyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1’-cyclopropane]-3,5-dione involves multiple steps. One common method includes the reaction of endic anhydride with amines, followed by the transformation of the resulting amido acids to imides. The imides are then reduced using lithium aluminum hydride . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can react with electrophilic reagents such as p-toluenesulfonyl chloride and p-toluoyl chloride to form new derivatives . Common reagents used in these reactions include monoperoxyphthalic acid for oxidation and lithium aluminum hydride for reduction. The major products formed from these reactions are typically epoxides and reduced amines.

Scientific Research Applications

4-(1-cyclopropylethyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1’-cyclopropane]-3,5-dione has been studied for its antibacterial, antifungal, and antiviral activities . It has shown potential in inhibiting the growth of various bacterial and fungal strains, as well as certain viruses. Additionally, its unique structure makes it a candidate for research in material science, particularly in the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, leading to the inhibition of microbial growth. It is believed to interfere with the cell wall synthesis of bacteria and fungi, thereby exerting its antibacterial and antifungal effects . The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may also affect viral replication processes.

Comparison with Similar Compounds

Similar compounds include other spirocyclic and tricyclic amines, such as 10-(diphenylmethylene)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione . Compared to these compounds, 4-(1-cyclopropylethyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1’-cyclopropane]-3,5-dione exhibits unique structural features that may contribute to its distinct biological activities. Its cyclopropyl group, in particular, may enhance its stability and reactivity in various chemical environments.

Properties

IUPAC Name

4-(1-cyclopropylethyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-8(9-2-3-9)17-14(18)12-10-4-5-11(13(12)15(17)19)16(10)6-7-16/h4-5,8-13H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEWOZHONCDYRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)N2C(=O)C3C4C=CC(C3C2=O)C45CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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